2-Bromo-1,3-difluoro-4-methylbenzene
Overview
Description
2-Bromo-1,3-difluoro-4-methylbenzene is an aromatic compound with the molecular formula C7H5BrF2 It is a derivative of benzene, where the hydrogen atoms at positions 2, 3, and 4 are substituted by bromine, fluorine, and methyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-difluoro-4-methylbenzene typically involves the bromination and fluorination of 4-methylbenzene (toluene). One common method includes:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 2-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 1 and 3 positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) is commonly used for the substitution of halogens.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is effective for oxidizing the methyl group.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the bromine atom.
Major Products:
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: The major product is 2-bromo-1,3-difluoro-4-methylbenzoic acid.
Reduction: The major product is 1,3-difluoro-4-methylbenzene.
Scientific Research Applications
2-Bromo-1,3-difluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential use in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-difluoro-4-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the electron-withdrawing effects of the bromine and fluorine atoms activate the benzene ring towards nucleophilic attack. The methyl group can also influence the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
- 1-Bromo-2,3-difluoro-4-methylbenzene
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 2-Bromo-4-fluorotoluene
Comparison: 2-Bromo-1,3-difluoro-4-methylbenzene is unique due to the specific positions of its substituents, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions due to the combined effects of the bromine, fluorine, and methyl groups.
Properties
IUPAC Name |
2-bromo-1,3-difluoro-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNUXBGHHVRFQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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